Product packaging for 3-chloro-N,N-diphenylaniline(Cat. No.:CAS No. 106336-13-4)

3-chloro-N,N-diphenylaniline

Cat. No.: B12085502
CAS No.: 106336-13-4
M. Wt: 279.8 g/mol
InChI Key: NMHRZASZFUNUJD-UHFFFAOYSA-N
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Description

3-Chloro-N,N-diphenylaniline ( 106336-13-4) is a chemical compound with the molecular formula C₁₈H₁₄ClN and a molecular weight of 279.76 g/mol . This compound serves as a valuable synthetic building block in advanced materials research, particularly in the development of organic electronic materials. Research into conjugated oligomers and polymers that incorporate diphenylaniline derivatives has shown promise for applications in next-generation devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells . In such contexts, the diphenylaniline moiety is known to function as an electron-donating group, and its incorporation can significantly rearrange the electronic structure of a system, leading to tailored properties such as intense light absorption and strong fluorescence in the visible region . The specific chloro-substitution on the aniline ring makes this compound a versatile intermediate for further cross-coupling reactions, such as those catalyzed by palladium (e.g., Suzuki-Miyaura coupling), enabling the construction of more complex and extended π-conjugated molecular architectures . This product is intended for research and development purposes only and is not for diagnostic or therapeutic uses. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14ClN B12085502 3-chloro-N,N-diphenylaniline CAS No. 106336-13-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106336-13-4

Molecular Formula

C18H14ClN

Molecular Weight

279.8 g/mol

IUPAC Name

3-chloro-N,N-diphenylaniline

InChI

InChI=1S/C18H14ClN/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H

InChI Key

NMHRZASZFUNUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro N,n Diphenylaniline and Analogous Diarylamines

Direct Synthesis Approaches for 3-chloro-N,N-diphenylaniline

Direct synthesis of this compound can be approached through classical methods such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In this specific case, diphenylamine (B1679370) could be reacted with a 1-chloro-3-halobenzene. The Ullmann condensation of diarylamines with iodobenzenes has been studied under both homogeneous and heterogeneous catalytic conditions using various copper sources, including cuprous and cupric salts, as well as powdered copper metal. lookchem.com These reactions are noted to be somewhat sensitive to substituents on the reacting species. lookchem.com

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation in Diarylamine Synthesis.researchgate.netrsc.orgorganic-chemistry.orgresearchgate.net

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient construction of C-N bonds. These methods offer significant advantages over traditional techniques, such as milder reaction conditions and broader functional group tolerance. wikipedia.org

Buchwald-Hartwig Amination Strategies.rsc.org

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines, including diarylamines. wikipedia.org This reaction utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. wikipedia.orgacs.org For the synthesis of this compound, this could involve the coupling of diphenylamine with 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Early systems used simple triarylphosphines, but the development of sterically hindered and electron-rich phosphine ligands, often biarylphosphines, has significantly expanded the reaction's scope and efficiency. wikipedia.orgacs.org These advanced ligands facilitate the key steps of the catalytic cycle, namely oxidative addition, amine coordination and deprotonation, and reductive elimination. The reaction is compatible with a wide array of functional groups, making it a versatile tool in complex molecule synthesis. rsc.orgacs.org

Recent advancements have even demonstrated the use of nitroarenes as starting materials in Buchwald-Hartwig-type reactions, where the nitro group is reduced in situ to an amine, which then participates in the C-N coupling. rsc.org This approach allows for the synthesis of a diverse range of symmetrical and unsymmetrical diarylamines. rsc.org

Suzuki-Miyaura Cross-Coupling for N,N-Diphenylaniline Derivatives.organic-chemistry.orgresearchgate.net

While the Suzuki-Miyaura reaction is most renowned for C-C bond formation, variations have been developed for C-N bond formation. tcichemicals.commdpi.com This typically involves the coupling of an amine with an arylboronic acid or its derivatives. For synthesizing N,N-diphenylaniline derivatives, a possible route could involve the reaction of an aniline (B41778) with a phenylboronic acid. The introduction of the 3-chloro substituent could be achieved by using either a chlorinated aniline or a chlorinated phenylboronic acid.

The Suzuki-Miyaura coupling is valued for its mild reaction conditions and the commercial availability and stability of many boronic acids. tcichemicals.com The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. tcichemicals.com The versatility of this reaction has been demonstrated in the synthesis of complex molecules, including biaryl-bridged dipeptides and for the derivatization of amino acids. mdpi.com

Functionalization Strategies for Introduction of Halogen Substituents at the 3-position

The introduction of a chlorine atom at the 3-position of the N,N-diphenylaniline scaffold can be achieved through two main strategies: using a pre-functionalized starting material or by direct halogenation of the diphenylamine core.

In the first approach, a starting material already bearing the chlorine atom at the desired position is used in the C-N bond-forming reaction. For instance, 3-chloroaniline (B41212) can be coupled with an appropriate aryl partner.

Alternatively, direct halogenation of N,N-diphenylaniline can be performed. Electrophilic aromatic substitution reactions on the diphenylamine ring system are possible. The directing effects of the amine and the existing phenyl ring will influence the position of substitution. The nitrogen atom is an activating group and directs ortho- and para- to itself. However, the steric hindrance from the other phenyl group can influence the regioselectivity. Direct chlorination would likely lead to a mixture of isomers, requiring separation of the desired 3-chloro product. For instance, bromination of polyaniline, which contains diphenylamine units, is known to occur at the ortho positions to the nitrogen. nih.gov Achieving selective chlorination at the meta-position (3-position) of one of the phenyl rings in N,N-diphenylaniline would be challenging and may require specific catalysts or directing groups.

Synthesis of Key Precursors and Intermediate Building Blocks for this compound.researchgate.netwikipedia.orgacs.org

The synthesis of this compound relies on the availability of key precursors. The primary building blocks are typically a source of the diphenylamine core and a source for the 3-chlorophenyl group.

3-Chloroaniline: This precursor can be synthesized from benzene (B151609) through a three-step process: nitration of benzene to form nitrobenzene (B124822), followed by chlorination of nitrobenzene (the nitro group is a meta-director), and finally reduction of the nitro group to an amine. vedantu.com It is a widely available commercial chemical. guidechem.com

Diphenylamine: This is a commercially available secondary amine that can be prepared through various methods, including the reaction of aniline with aniline hydrochloride.

1-Bromo-3-chlorobenzene and 1-Chloro-3-iodobenzene: These dihalogenated benzenes are common starting materials in cross-coupling reactions. 1-Chloro-3-iodobenzene can be synthesized from 3-chloroaniline via a Sandmeyer-type reaction or from arylhydrazines. acs.org

3-Chlorophenylboronic acid: This would be a key precursor for a Suzuki-Miyaura coupling approach. It can be prepared from the corresponding aryl halide (e.g., 1-bromo-3-chlorobenzene) via lithiation followed by reaction with a trialkyl borate.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are typically varied include:

ParameterConsiderations
Catalyst System The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is paramount. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often preferred. researchgate.netacs.org
Base A variety of bases can be used, with common choices being sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield. thieme-connect.com
Solvent Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly employed. The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature. frontiersin.org
Temperature Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used. frontiersin.org
Reactant Stoichiometry The ratio of the amine, aryl halide, and catalyst can be adjusted to maximize the yield of the desired product and minimize side reactions.

Systematic screening of these parameters is often necessary to identify the optimal conditions for a specific substrate combination. For example, studies on palladium-catalyzed aminations have shown that the nature of the ligand and base can dramatically affect the outcome of the reaction. researchgate.netnih.gov

Scalability Considerations in Laboratory and Pilot-Scale Synthesis

The transition from laboratory-scale synthesis to pilot-plant and industrial production of this compound and its analogs presents a unique set of challenges and considerations. Methodologies that are efficient and high-yielding on a milligram or gram scale in a laboratory must be re-evaluated for their robustness, safety, cost-effectiveness, and environmental impact on a kilogram scale or larger. numberanalytics.comstackexchange.com The primary synthetic routes, such as the Buchwald-Hartwig amination and Ullmann condensation, each have specific parameters that require careful optimization for successful scale-up. acs.orguwindsor.ca

Key factors that influence the scalability of diarylamine synthesis include catalyst loading and efficiency, management of reaction thermodynamics, mass transfer limitations, and downstream processing.

Catalyst System Optimization

In laboratory settings, catalyst loading, particularly for expensive palladium-based systems used in Buchwald-Hartwig aminations, can be relatively high to ensure rapid and complete conversion. numberanalytics.com However, for pilot-scale synthesis, minimizing the catalyst loading is crucial to reduce costs. numberanalytics.com This often requires extensive screening and optimization of ligands, bases, and solvents to maintain high catalytic activity at lower concentrations. numberanalytics.comcatalysis.blog For instance, while a laboratory synthesis might use 1-2 mol% of a palladium catalyst, industrial processes aim for significantly lower loadings, sometimes as low as 0.05 mol%, to be economically viable. uwindsor.ca

The choice of ligand is critical; ligands that are effective on a small scale may not be suitable for large-scale operations due to cost, stability, or availability. The development of more robust and air-stable pre-catalysts has been a significant step toward improving the scalability and reproducibility of these reactions. wuxiapptec.com For copper-catalyzed Ullmann-type reactions, while copper is significantly less expensive than palladium, issues such as catalyst deactivation and the need for relatively high temperatures and long reaction times must be addressed during scale-up. google.comrsc.org The use of nanoparticle catalysts, such as CuI nanoparticles, has been explored to enhance reaction rates and yields, which can be beneficial for larger-scale production. rsc.org

Table 2.6.1: Comparison of Laboratory vs. Pilot-Scale Parameters for Buchwald-Hartwig Amination

ParameterLaboratory Scale (mmol)Pilot Scale (kg)Rationale for Change
Catalyst Loading 1-5 mol%0.05-0.5 mol%Cost reduction is a primary driver on an industrial scale. uwindsor.canumberanalytics.com
Solvent Choice Anhydrous, high-purity solvents (e.g., Dioxane, THF)Higher-boiling, less hazardous, and cost-effective solvents (e.g., Toluene, xylene, t-Amyl alcohol)Safety, cost, and ease of handling large volumes are critical. numberanalytics.comwuxiapptec.com
Base Strong, soluble bases (e.g., NaOtBu, LHMDS)Weaker, less expensive inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or a combination of organic/inorganic bases.Cost, safety, and functional group tolerance are major considerations. wuxiapptec.com
Agitation Magnetic stirringMechanical overhead stirringEnsures efficient mixing and heat transfer in larger, heterogeneous reaction mixtures. wuxiapptec.com
Workup Chromatographic purificationCrystallization, extraction, and filtrationChromatography is generally not feasible for large quantities. acs.orgrsc.org
Temperature Often room temperature to 80 °COptimized for reaction kinetics vs. energy cost, often higher temperatures to reduce reaction time. numberanalytics.comBalancing reaction speed with energy consumption and safety.

Mass and Heat Transfer

Mass transfer limitations become significant when scaling up heterogeneous reactions, such as those involving solid inorganic bases like potassium carbonate or cesium carbonate. wuxiapptec.com In a laboratory flask with magnetic stirring, mixing may be sufficient. However, in a large reactor, inadequate agitation can lead to the settling of dense inorganic bases, creating concentration gradients and slowing the reaction rate. wuxiapptec.com This can result in incomplete conversion and the formation of impurities. Therefore, the selection of an appropriate reactor design and an efficient mechanical stirring system is paramount for pilot-scale operations. wuxiapptec.com Grinding bases before use or adding celite can prevent clumping and improve reaction outcomes on a larger scale. wuxiapptec.com

Similarly, managing the reaction exotherm is a critical safety and quality consideration. Many C-N coupling reactions are exothermic. While this heat dissipates quickly in a small flask, it can build up in a large reactor, leading to a runaway reaction or the formation of degradation products. Reaction calorimetry is often employed during process development to understand the thermal profile of the reaction, allowing engineers to design appropriate cooling systems and control strategies (e.g., controlled addition of reagents) for safe pilot-plant operation. scale-up.com

Solvent and Reagent Selection

Solvent choice is heavily influenced by scalability. Ethereal solvents like dioxane and THF, common in laboratory research, are often avoided in pilot plants due to their lower flash points, potential for peroxide formation, and higher cost. numberanalytics.comwuxiapptec.com Toluene, xylenes, or CPME are frequently preferred for their higher boiling points and better safety profiles. wuxiapptec.com The solubility of all components—reactants, catalyst, and base—in the chosen solvent system is a key factor that can dramatically affect reaction performance and must be re-evaluated at scale. wuxiapptec.com

The choice of base also requires careful consideration. While strong bases like sodium tert-butoxide are highly effective, they can be hazardous and costly in large quantities. wuxiapptec.com Weaker, more soluble, and less expensive inorganic bases are often preferred, though this may require higher reaction temperatures or longer reaction times to achieve the desired conversion. numberanalytics.comwuxiapptec.com

Downstream Processing and Purification

Purification methods must also be adapted for scale. Flash column chromatography, a standard purification technique in the research lab, is impractical and prohibitively expensive for multi-kilogram production. acs.org At the pilot scale, purification strategies rely on techniques such as crystallization, distillation, and liquid-liquid extraction. Developing a robust crystallization process is often the most desired method as it can provide a highly pure product in a single, efficient step. This requires significant investigation into solvent systems and conditions to ensure high recovery and purity. Furthermore, the removal of residual metal catalyst (e.g., palladium, copper) to meet regulatory standards for pharmaceutical intermediates is a critical challenge that must be addressed through methods like treatment with scavengers, activated carbon, or selective precipitation. catalysis.blogacs.org

Advanced Spectroscopic and Spectroelectrochemical Characterization for Structural and Electronic Elucidation of 3 Chloro N,n Diphenylaniline

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. The resulting spectrum provides a unique "fingerprint," allowing for identification and functional group analysis.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The spectrum of 3-chloro-N,N-diphenylaniline reveals characteristic absorption bands corresponding to the vibrations of its specific functional groups and aromatic systems. Analysis of the condensed phase FT-IR spectrum provides key insights into its molecular framework. nist.gov

Key vibrational bands observed in the FT-IR spectrum are assigned to specific modes of vibration, including stretching and bending of the N-H bond, aromatic C-H bonds, C=C bonds within the phenyl rings, C-N bonds, and the C-Cl bond. nist.gov The region above 3000 cm⁻¹ is characteristic of N-H and aromatic C-H stretching vibrations. The region from 1600 to 1400 cm⁻¹ typically shows absorptions from C=C stretching vibrations within the aromatic rings, while the fingerprint region (below 1400 cm⁻¹) contains a complex pattern of signals corresponding to various bending vibrations, as well as C-N and C-Cl stretching. nist.gov

Table 1: Prominent FT-IR Peaks for this compound Data interpreted from the interactive spectrum provided by the NIST WebBook. nist.gov

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3400 Medium N-H Stretch
~3050 Medium Aromatic C-H Stretch
~1590 Strong Aromatic C=C Ring Stretch
~1490 Strong Aromatic C=C Ring Stretch
~1310 Strong C-N Stretch
~1240 Strong Aromatic C-H in-plane bend
~740 Strong Aromatic C-H out-of-plane bend

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While detailed experimental FT-Raman data for this compound are not widely available in public databases, the technique is invaluable for identifying vibrations that are weak or absent in the IR spectrum. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, FT-Raman analysis would be expected to clearly show the symmetric "ring breathing" modes of the phenyl groups, which often give rise to strong Raman signals. The C-Cl stretching vibration would also be expected to be Raman active. This complementary data helps to build a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. While comprehensive, assigned NMR data for this compound is not present in publicly accessible databases, the expected spectral characteristics can be described based on its known structure. synthinkchemicals.com

A ¹H NMR spectrum of this compound would provide information on the number and environment of all hydrogen atoms. The spectrum is expected to show a complex set of signals in the aromatic region (typically between 6.5 and 7.5 ppm) corresponding to the nine protons on the two phenyl rings.

The protons on the unsubstituted phenyl ring would likely appear as overlapping multiplets. The protons on the 3-chlorophenyl ring would also produce a distinct set of multiplets. The electron-withdrawing nature of the chlorine atom would generally cause a downfield shift for the protons on that ring, particularly for the protons ortho and para to it. Furthermore, a single, often broad signal corresponding to the secondary amine (N-H) proton would be expected; its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Table 2: Expected ¹H NMR Spectral Regions for this compound

Expected Chemical Shift (ppm) Multiplicity Number of Protons Assignment
Variable Broad Singlet 1H N-H

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, up to 12 distinct signals are expected in the aromatic region (typically 110-150 ppm), as all carbon atoms are chemically inequivalent.

The spectrum would feature signals for nine protonated aromatic carbons (CH) and three quaternary carbons (C-N, C-Cl, and the ipso-carbon of the unsubstituted ring). The quaternary carbons are typically observed as weaker signals. The carbon atom directly attached to the chlorine (C-Cl) and the two carbons attached to the nitrogen (C-N) would be significantly influenced by the electronegativity of these atoms, resulting in characteristic downfield chemical shifts.

Table 3: Expected ¹³C NMR Spectral Regions for this compound

Expected Chemical Shift (ppm) Assignment
~110 - 135 Aromatic C H

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would establish proton-proton coupling networks. It would reveal which protons are adjacent within each of the aromatic rings, allowing for the step-wise assignment of the protons around each ring system.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would be used to definitively assign each protonated carbon in the ¹³C spectrum based on the previously established ¹H assignments.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For this compound, key HMBC correlations would be expected from the N-H proton to carbons on both the chlorinated and non-chlorinated rings. Additionally, correlations from the protons of one ring to the quaternary ipso-carbon of the other ring would provide definitive proof of the N-phenyl connectivity, completing the structural elucidation.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis absorption and fluorescence spectroscopy are powerful techniques used to probe the electronic transitions within a molecule. Absorption spectroscopy measures the wavelengths of light that excite electrons from the ground state to higher energy orbitals, while fluorescence spectroscopy measures the light emitted as these excited electrons return to the ground state.

Fluorescence spectroscopy provides information on the de-excitation pathways of a molecule. Key parameters include the wavelength of maximum emission and the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The quantum yield is a critical measure of the efficiency of the fluorescence process. For this compound, specific experimental data on its fluorescence emission maxima and quantum yield have not been reported in the surveyed scientific literature.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the precise mass of a molecule, thereby confirming its elemental composition and molecular formula.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The theoretical exact mass of this compound can be calculated from the masses of its constituent isotopes. This calculated value is then compared to the experimental value from HRMS to unambiguously confirm the molecular formula. nih.gov

PropertyValue
Molecular FormulaC₁₂H₁₀ClN
Monoisotopic Mass203.05018 Da
Average Molecular Weight203.67 g/mol

This data is computationally derived and confirmed experimentally via HRMS. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or large molecules without causing significant fragmentation. In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer. This method typically produces protonated molecules [M+H]⁺ or other adducts. While ESI-MS is a standard technique for the characterization of such organic compounds, specific ESI-MS spectra or fragmentation patterns for this compound are not detailed in the reviewed literature. Mass spectral data available in databases like PubChem and the NIST WebBook are derived from electron ionization (EI), which is a higher-energy technique that often results in significant fragmentation. nist.govnih.gov

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can elucidate precise bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's solid-state conformation. A search of the scientific literature and crystallographic databases did not yield any published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed information on its crystal system, space group, and specific geometric parameters is not available.

Computational Chemistry and Quantum Mechanical Investigations of 3 Chloro N,n Diphenylaniline

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. irjweb.com Theoretical calculations, particularly using DFT, offer valuable insights that complement experimental findings. researchgate.net This approach is instrumental in understanding the ground state properties of molecules like 3-chloro-N,N-diphenylaniline.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry used to find the most stable structure of a molecule, corresponding to a minimum on the potential energy surface. For complex molecules with multiple rotational bonds, a conformational analysis is crucial to identify the global minimum energy conformation.

In the case of this compound, the geometry would be optimized to determine the most stable arrangement of its constituent atoms in three-dimensional space. This process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

The conformational landscape of this compound is influenced by the rotation around the C-N bonds. Different rotational isomers (conformers) will have varying energies, and the most stable conformer is the one with the lowest energy. Computational methods like DFT can be used to explore this potential energy surface and identify the most populated conformations at a given temperature. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between these orbitals of reacting species governs the course of a chemical reaction. wikipedia.org

Highest Occupied Molecular Orbital (HOMO) Energy and Spatial Distribution

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. imist.ma A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor molecule. In this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule. The N,N-diphenylamino group is a strong electron-donating group, suggesting that the HOMO will likely have significant contributions from the nitrogen atom and the phenyl rings. rsc.orgbuketov.edu.kz The spatial distribution of the HOMO provides a visual representation of the regions most susceptible to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Energy and Spatial Distribution

The LUMO is the innermost orbital without electrons and represents the ability of a molecule to accept electrons. imist.ma A lower LUMO energy indicates a greater propensity to accept electrons from a donor molecule. For this compound, the LUMO distribution will highlight the electron-deficient areas of the molecule. The chloro-substituted phenyl ring is expected to influence the LUMO, as the chlorine atom is an electron-withdrawing group. The spatial distribution of the LUMO indicates the likely sites for nucleophilic attack.

HOMO-LUMO Energy Gap and its Implications for Electronic Behavior

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's electronic properties and reactivity. irjweb.comwuxiapptec.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity, lower kinetic stability, and higher polarizability. irjweb.comwuxiapptec.com Conversely, a large HOMO-LUMO gap implies high stability and low reactivity.

The HOMO-LUMO gap is a key factor in determining the electronic absorption properties of a molecule, as it corresponds to the energy of the lowest-energy electronic transition. nih.gov A smaller gap generally leads to absorption at longer wavelengths (a red shift). rsc.org

Calculated Frontier Molecular Orbital Properties
ParameterValue
HOMO Energy
LUMO Energy
HOMO-LUMO Gap (ΔE)

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. uni-muenchen.deresearchgate.net

Different colors on the MEP map represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. uni-muenchen.de Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. uni-muenchen.de Green and yellow regions represent intermediate potentials.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom and the π-systems of the phenyl rings, indicating these as sites for electrophilic interaction. The region around the chlorine atom and the hydrogen atoms would likely exhibit a positive potential, making them susceptible to nucleophilic interaction. The MEP analysis provides a comprehensive picture of the molecule's reactivity and intermolecular interaction sites. researchgate.netchemrxiv.org

Reactivity and Derivatization Pathways of 3 Chloro N,n Diphenylaniline

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In 3-chloro-N,N-diphenylaniline, the chlorinated phenyl ring's reactivity is governed by the competing electronic effects of the chloro substituent and the diphenylamino group.

Diphenylamino Group (-NPh₂): This group is a powerful activating ortho-, para-director. The nitrogen's lone pair can donate electron density into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. pressbooks.pub

Chloro Group (-Cl): This substituent is deactivating due to its inductive electron-withdrawing effect but is also an ortho-, para-director because its lone pairs can participate in resonance stabilization of the arenium ion. youtube.com

The significantly stronger activating effect of the diphenylamino group dominates the directing influence. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the diphenylamino group (C2, C4, and C6). The C4 (para) and C6 (ortho) positions are the most likely sites for substitution, with potential steric hindrance from the bulky diphenylamino group influencing the ortho-to-para product ratio. The C2 position is sterically hindered and electronically deactivated by the adjacent chloro group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Major Products
Nitration HNO₃, H₂SO₄ 3-chloro-4-nitro-N,N-diphenylaniline & 3-chloro-6-nitro-N,N-diphenylaniline
Halogenation Br₂, FeBr₃ 4-bromo-3-chloro-N,N-diphenylaniline & 2-bromo-5-chloro-N,N-diphenylaniline
Sulfonation Fuming H₂SO₄ 6-chloro-N,N-diphenylaniline-3-sulfonic acid

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically involves the replacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile. nih.govyoutube.com For this reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. youtube.comyoutube.com

In the case of this compound, the ring is not strongly activated for SNAr. The diphenylamino group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer intermediate required for the addition-elimination pathway. pressbooks.pub Consequently, forcing conditions, such as high temperatures, high pressures, and the use of strong bases or specific catalysts, would be necessary to achieve substitution of the chlorine atom.

Under such conditions, reactions with various nucleophiles could potentially be achieved:

Amination: Reaction with ammonia (B1221849) or amines to yield a diamine derivative.

Hydroxylation: Reaction with strong bases like NaOH or KOH at high temperatures to produce a phenol (B47542) derivative.

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to form an ether.

An alternative, though less common, pathway is the elimination-addition mechanism involving a benzyne (B1209423) intermediate, which can be initiated by a very strong base like sodium amide (NaNH₂). pressbooks.pubyoutube.com This pathway is less regioselective and could lead to a mixture of products.

Further Cross-Coupling Reactions at the Halogenated Position for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forming new bonds at the site of the carbon-chlorine bond, overcoming the limitations of classical SNAr reactions. researchgate.net Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring specialized catalysts with electron-rich, bulky ligands to facilitate the initial oxidative addition step. researchgate.net

These reactions enable the formation of new carbon-carbon bonds, significantly increasing molecular complexity.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Applying this to this compound would yield an alkynyl-substituted diphenylamine (B1679370), a valuable synthon for more complex structures. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This would allow for the introduction of vinyl groups onto the diphenylamine scaffold. The reaction typically requires a palladium catalyst and a base. nih.gov

Stille Reaction: This versatile reaction couples an aryl halide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. wikipedia.org

Table 2: Representative Carbon-Carbon Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Sonogashira Terminal Alkyne (R-C≡CH) Pd(PPh₃)₄ / CuI / Amine Base Ar-C≡C-R
Heck Alkene (CH₂=CHR) Pd(OAc)₂ / Ligand / Base Ar-CH=CHR

This table outlines general conditions; specific optimization for this compound would be required.

Palladium- and copper-catalyzed methods are also preeminent for forming bonds between the aromatic carbon and heteroatoms like nitrogen, oxygen, or sulfur.

Buchwald-Hartwig Amination: This is a cornerstone of modern organic synthesis for forming C-N bonds. nih.gov It involves the palladium-catalyzed coupling of an aryl halide with an amine. This would be a powerful method to introduce a second amino group onto the chlorinated ring of this compound.

C-O and C-S Coupling: Analogous to C-N coupling, palladium or copper catalysts can be used to couple aryl halides with alcohols, phenols (to form diaryl ethers), or thiols (to form diaryl thioethers). These reactions often require specific ligand systems and bases to proceed efficiently. researchgate.net

Directed C-H Functionalization Strategies for Regioselective Derivatization

A modern approach to molecular derivatization involves the direct functionalization of otherwise inert C-H bonds. snnu.edu.cn These reactions often rely on a directing group within the substrate to position a metal catalyst near a specific C-H bond, leading to high regioselectivity. rsc.org For this compound, the nitrogen atom of the diphenylamino group can serve as a directing group, guiding functionalization to the ortho-positions of the N-phenyl rings.

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical reactions, often avoiding the need for harsh oxidants or metal catalysts. jove.com The direct C-H sulfonylation of N,N-dialkylanilines using electrochemical methods has been demonstrated to be an effective transformation. jove.comrsc.org

This process typically involves the electrochemical oxidation of an N,N-disubstituted aniline (B41778) in the presence of a sulfonyl source, such as an arylsulfonyl hydrazide. The reaction proceeds to efficiently introduce an arylsulfonyl group at the ortho position of the N-aryl ring. jove.com By analogy, subjecting this compound to these or similar electrochemical conditions would be expected to yield ortho-sulfonylated products on one of the N-phenyl rings (not the chlorinated ring). This strategy provides a regioselective route to functionalized triphenylamine (B166846) derivatives that would be difficult to access through classical electrophilic substitution. jove.comrsc.org

Table 3: Summary of Compound Names

Compound Name
This compound
3-chloro-4-nitro-N,N-diphenylaniline
3-chloro-6-nitro-N,N-diphenylaniline
4-bromo-3-chloro-N,N-diphenylaniline
2-bromo-5-chloro-N,N-diphenylaniline
6-chloro-N,N-diphenylaniline-3-sulfonic acid
1-(6-chloro-3-(diphenylamino)phenyl)ethan-1-one
Sodium amide

Formation of Complex Molecular Architectures and Extended Conjugated Systems Utilizing this compound as a Key Building Block

The strategic incorporation of this compound into larger molecular frameworks is pivotal for the development of advanced organic materials with tailored electronic and photophysical properties. The presence of the chlorine atom on one of the phenyl rings provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate and extended π-conjugated systems. These reactions, primarily the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, facilitate the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. Such derivatization pathways are essential for creating materials used in organic electronics, including organic light-emitting diodes (OLEDs) and perovskite solar cells, where triarylamine and carbazole (B46965) moieties are common structural motifs.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and is instrumental in the synthesis of complex triarylamines from aryl halides. In this context, this compound can serve as a precursor to more complex, unsymmetrical triarylamines. The reaction involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of an amine and subsequent reductive elimination to yield the desired triarylamine. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and reaction efficiency.

Similarly, the Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction allows for the extension of the π-conjugated system of this compound by introducing new aryl or vinyl groups at the position of the chlorine atom. The expansion of the conjugated system can significantly influence the electronic properties of the resulting molecule, such as its absorption and emission spectra, as well as its charge-transport capabilities.

The resulting complex molecular architectures, often incorporating multiple triarylamine or carbazole units, are of significant interest for their application as hole-transporting materials (HTMs) in electronic devices. The three-dimensional, propeller-like structure of triarylamines helps to prevent crystallization and promote the formation of stable amorphous films, which is advantageous for device fabrication and performance.

While specific examples detailing the reaction conditions and yields for the derivatization of this compound are not extensively documented in readily available literature, the general methodologies for the synthesis of related triarylamine and carbazole-based materials are well-established. The following tables outline plausible reaction pathways and expected outcomes based on known transformations of similar chloro-substituted diphenylamine derivatives.

Table 1: Plausible Buchwald-Hartwig Amination of this compound

Reactant 2Catalyst SystemBaseSolventTemperature (°C)Expected Product
CarbazolePd(OAc)₂, P(t-Bu)₃NaOtBuToluene1103-(9H-carbazol-9-yl)-N,N-diphenylaniline
AnilinePd₂(dba)₃, XPhosK₃PO₄Dioxane100N¹,N¹,N²-triphenylbenzene-1,3-diamine
DiphenylaminePd(OAc)₂, SPhosCs₂CO₃Toluene120N,N,N',N'-tetraphenylbenzene-1,3-diamine

Table 2: Plausible Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalyst SystemBaseSolventTemperature (°C)Expected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80N,N-diphenyl-[1,1'-biphenyl]-3-amine
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DMF904'-methoxy-N,N-diphenyl-[1,1'-biphenyl]-3-amine
9-Phenyl-9H-carbazole-3-boronic acid pinacol (B44631) esterPd(OAc)₂, SPhosK₃PO₄Dioxane/Water1003-(9-phenyl-9H-carbazol-3-yl)-N,N-diphenylaniline

Advanced Materials Applications of 3 Chloro N,n Diphenylaniline and Its Functionalized Analogues in Organic Electronics and Photonics

Organic Electronic Materials

Triphenylamine (B166846) (TPA) derivatives are a cornerstone in the development of organic electronic materials due to their inherent properties, such as high hole mobility, low ionization potential, and excellent thermal and morphological stability. nih.govmdpi.com These molecules are characterized as p-type (hole transport) materials, where the nitrogen atom can be readily oxidized to transport positive charges. mdpi.com The non-planar, propeller shape of TPA derivatives helps in the formation of stable amorphous glasses, which is crucial for fabricating uniform thin films in electronic devices. nih.govacs.org The introduction of a halogen atom, such as in 3-chloro-N,N-diphenylaniline, serves to modify the electronic energy levels and can enhance charge transport properties. researchgate.netarxiv.org These attributes make TPA-based compounds, including this compound, prime candidates for use as hole-transporting layers (HTLs), electron-blocking layers, and components of emissive layers in various optoelectronic devices. ossila.commdpi.com

Charge Transport Characteristics in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components for next-generation flexible electronics, and their performance is heavily reliant on the charge carrier mobility of the organic semiconductor used. kyushu-u.ac.jpnih.gov Triphenylamine derivatives are widely investigated as p-type semiconductors in OFETs, valued for their high hole mobility. nih.govmdpi.comfrontiersin.org The charge mobility in these materials is influenced by molecular packing and intermolecular interactions in the solid state; for instance, studies on TPA derivatives with varying alkyl chain lengths have shown that shorter chains can lead to more ordered, compact structures that facilitate better charge transport. rsc.org

The introduction of halogen atoms into the TPA structure has been demonstrated as an effective strategy for improving charge transport characteristics. A study on bromine-substituted triphenylamine derivatives revealed that their hole mobilities were an order of magnitude higher than their non-brominated counterparts, achieving values greater than 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net This enhancement is attributed to the electronic effects of the halogen substituent. Theoretical studies on halogenated organic semiconductors confirm that while molecular packing is a dominant factor, the strong electron-withdrawing effect of halogens can significantly alter electron transfer integrals and reorganization energies, thereby impacting charge mobility. arxiv.org For example, a hyperbranched polymer featuring a TPA core, PTPABDT, has been used as the active layer in a top-gate/bottom-contact OFET, exhibiting p-type semiconductor behavior with hole mobilities improving from approximately 1.24 x 10⁻⁴ cm² V⁻¹ s⁻¹ to 1.05 x 10⁻³ cm² V⁻¹ s⁻¹ after annealing. mdpi.com

Material/DerivativeOFET Mobility (μ) [cm² V⁻¹ s⁻¹]Key Finding
Bromine-substituted TPA derivatives > 10⁻³Hole mobility is an order of magnitude higher than non-brominated analogues. researchgate.net
PTPABDT (Hyperbranched TPA polymer) ~1.05 x 10⁻³ (annealed)Shows p-type semiconductor behavior suitable for OFETs. mdpi.com
MeO-DATPA (TPA derivative) ~4.5 x 10⁻⁵Shorter alkyl chains lead to higher hole mobilities due to more compact packing. rsc.org
BuO-DATPA (TPA derivative) ~1.5 x 10⁻⁵Longer alkyl chains result in lower mobility compared to shorter chain analogues. rsc.org

This table presents charge transport data for various triphenylamine derivatives in OFETs.

Applications in Organic Light-Emitting Diodes (OLEDs)

In the architecture of organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs) are crucial for efficient device operation. They facilitate the injection of holes from the anode and their transport to the emissive layer (EML), while also blocking electrons from reaching the anode, thus confining charge recombination to the EML. mdpi.comnih.gov this compound is identified as a competitive material for OLED applications. sioc-journal.cn Its derivatives and analogues are frequently employed as the hole-transport layer (HTL). mdpi.comossila.commdpi.com

For example, 4,4'-(diphenylsilanediyl)bis(N,N-diphenylaniline) (TSBPA), a TPA derivative, is used as a high triplet energy HTL in blue phosphorescent OLEDs (PhOLEDs). ossila.com When used in an exciplex-based green PhOLED, devices incorporating TSBPA have demonstrated high performance with a power efficiency of 71 lm/W and a maximum external quantum efficiency (EQE) of 20%. ossila.com Another TPA-acridine derivative (TPA-1A) used as an HTL in a green phosphorescent OLED showed a current efficiency of 49.13 cd/A and an EQE of 13.74%, significantly outperforming the reference device. mdpi.com The thickness of the HTL is a critical parameter for device optimization; studies have shown that varying the thickness of the HTL directly impacts both current density and device efficiency. researchgate.net

OLED ApplicationMaterial/DerivativePerformance MetricValue
Green PhOLED (Exciplex Emitter)TSBPAPower Efficiency71 lm/W ossila.com
External Quantum Efficiency (EQE)20% ossila.com
Green PhOLED (HTL)TPA-1ACurrent Efficiency49.13 cd/A mdpi.com
External Quantum Efficiency (EQE)13.74% mdpi.com
Green OLED (HTL)DPA-2PyCurrent Efficiency74.7 cd/A researchgate.net
External Quantum Efficiency (EQE)21.1% researchgate.net

This table summarizes the performance of OLEDs incorporating various triphenylamine-based derivatives.

Development of Donor-Acceptor (D-A) Systems for Enhanced Electronic Performance

The design of donor-acceptor (D-A) molecules is a powerful strategy for tuning the optoelectronic properties of organic materials. dntb.gov.ua In these systems, an electron-donating unit is covalently linked to an electron-accepting unit, often via a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which lowers the material's bandgap and red-shifts its absorption and emission spectra. uminho.ptuq.edu.au

The N,N-diphenylaniline moiety is an excellent electron donor for constructing D-A systems. dntb.gov.uauminho.pt By pairing it with various electron-acceptor groups, a wide range of materials with tailored properties can be synthesized. For instance, N,N-diphenylaminophenyl–quinoxaline (B1680401) dyes are D-A systems where the N,N-diphenylaniline group acts as the donor and the quinoxaline unit serves as the acceptor. nih.gov Introducing electron-withdrawing groups (like trifluoromethyl or fluoro groups) to the quinoxaline acceptor red-shifts the emission and can induce thermally activated delayed fluorescence (TADF), a mechanism that can lead to high efficiency in OLEDs. nih.gov Similarly, N,N-diphenylanilino-heterocyclic aldehydes function as D-A probes, exhibiting an ICT band due to the electron flow from the N,N-diphenylanilino donor to the aldehyde acceptor. uminho.pt

Fluorescent Sensors and Probes

The inherent fluorescence of triphenylamine derivatives and the ease with which they can be functionalized make them ideal platforms for creating fluorescent chemosensors. sioc-journal.cn These sensors are designed to detect specific ions or molecules (analytes) with high sensitivity and selectivity, often through a visible change in color or fluorescence intensity. rsc.orgacs.org

Design and Synthesis of Chemosensors for Specific Analytes

The rational design of chemosensors involves integrating a recognition site (receptor) that selectively binds to the target analyte with a signaling unit (fluorophore) that reports the binding event. rsc.org The triphenylamine core often serves as the fluorophore and the electron-donating part of the sensor. sioc-journal.cn

A common synthetic strategy involves the condensation reaction between a triphenylamine derivative containing an aldehyde or amine group and another molecule to form a Schiff base (C=N). ossila.com This C=N bond can act as a binding site for metal ions and its formation can be used to tune the electronic properties of the sensor. ossila.com For example, a sensor for Cr³⁺ was synthesized through a reaction involving an amine derivative of triphenylamine. ossila.com In another example, three different N,N-diphenylanilino-heterocyclic aldehyde probes were synthesized via Suzuki coupling reactions to create sensors for Cu(II) ions. uminho.pt The synthesis of a sensor for cyanide (CN⁻) was achieved by creating a triphenylamine-benzimidazole conjugate. rsc.org These examples demonstrate the synthetic versatility of N,N-diphenylaniline analogues in creating tailored chemosensors for a variety of analytes, including metal ions like Fe³⁺, Cu²⁺, and Zn²⁺, as well as anions like CN⁻. rsc.orgrsc.orgnih.gov

Fluorescence Turn-On/Turn-Off Mechanisms

The signaling mechanism of these chemosensors typically involves either an enhancement ("turn-on") or a quenching ("turn-off") of fluorescence upon binding with an analyte. mdpi.comnih.gov These responses are governed by various photophysical processes.

Fluorescence Turn-On Mechanisms:

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can rigidify the sensor's molecular structure, restricting vibrational modes that would otherwise lead to non-radiative decay. This reduction in non-radiative pathways enhances fluorescence. This mechanism was observed in a naphthalimide-based probe for Al³⁺. ossila.com

Inhibition of C=N Isomerization: In many Schiff base sensors, the C=N bond can isomerize in the excited state, providing a non-radiative decay channel. Metal ion coordination can inhibit this isomerization, "turning on" the fluorescence. energy.gov

Inhibition of Photoinduced Electron Transfer (PET): If the receptor can donate an electron to the excited fluorophore (PET), fluorescence is quenched. When the analyte binds to the receptor, it can prevent this electron transfer, thereby restoring fluorescence. energy.gov

Spirolactam Ring Opening: In rhodamine-based sensors, the molecule is often in a non-fluorescent, colorless spirolactam form. Reaction with an analyte can trigger the opening of this ring, forming the highly fluorescent, colored xanthene structure. researchgate.net

Fluorescence Turn-Off Mechanisms:

Intramolecular Charge Transfer (ICT): While ICT is integral to D-A systems, its modulation by an analyte can lead to quenching. For instance, the nucleophilic addition of cyanide to a TPA-based sensor can disrupt the ICT process, causing a distinct change in the fluorescence signal. rsc.org

Paramagnetic Quenching: Metal ions with unpaired electrons, such as Fe³⁺ and Cu²⁺, are paramagnetic. When they bind to a fluorescent sensor, they can induce quenching of the excited state through electron or energy transfer. rsc.orgenergy.gov

Fluorescence Resonance Energy Transfer (FRET): If the emission spectrum of the sensor (donor) overlaps with the absorption spectrum of the analyte-sensor complex (acceptor), energy can be transferred non-radiatively from the donor to the acceptor, quenching the sensor's fluorescence. acs.org

Some sensors can exhibit both mechanisms in sequence. A probe for Al³⁺ showed a "turn-on" response upon binding, and the resulting complex could then act as a "turn-off" sensor for hypochlorite (B82951) (ClO⁻), which quenched the fluorescence. ossila.com This demonstrates the sophisticated control over sensing mechanisms achievable with functionalized N,N-diphenylaniline analogues.

Nonlinear Optical (NLO) Materials Development

The field of nonlinear optics (NLO) is foundational to the development of advanced photonic and optoelectronic technologies, including frequency conversion of lasers, high-speed data modulation, and optical data storage. Organic materials have garnered significant attention for NLO applications due to their large optical nonlinearities, high damage thresholds, rapid response times, and the synthetic flexibility to tailor their properties at the molecular level. rsc.orgrsc.org Within this class of materials, "push-pull" chromophores, which follow a Donor-π-Acceptor (D-π-A) architecture, are paramount. These molecules are engineered to facilitate efficient intramolecular charge transfer (ICT) from an electron-rich donor moiety to an electron-deficient acceptor moiety through a conjugated π-electron bridge, which is the origin of their large NLO response. rsc.orgresearchgate.net

Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a key NLO process where two photons of the same frequency interact with a nonlinear material and are converted into a single photon with twice the frequency (and half the wavelength). rsc.org The efficiency of this process at the molecular level is quantified by the first hyperpolarizability (β). Materials based on N,N-diphenylaniline donors have been synthesized and shown to be effective SHG materials.

A pertinent example is a comparative study of push-pull flavin dyes where different electron-donor groups were attached to a flavin acceptor unit. rsc.orgresearchgate.net This research directly compared the performance of an N,N-diphenylaniline donor with an N,N-dimethylaniline donor, providing clear data on their relative SHG efficiencies and thermal stabilities. The N,N-diphenylaniline derivative (FLA-B in the study) exhibited a significant, albeit lower, first hyperpolarizability (β) compared to the N,N-dimethylaniline analogue (FLA-A). rsc.org However, the N,N-diphenylaniline-based chromophore showed enhanced thermal stability, with a decomposition temperature (Td) of 329 °C. rsc.org This trade-off between NLO activity and thermal stability is a critical consideration in the design of practical NLO materials for devices that must withstand high temperatures.

The experimental first hyperpolarizability values (β) for these flavin-based dyes, measured using the Hyper-Rayleigh Scattering (HRS) technique in dioxane with a fundamental wavelength of 1064 nm, are presented below.

Interactive Data Table: NLO and Thermal Properties of Flavin-Based Dyes
Compound ID Donor Group First Hyperpolarizability (β) (10⁻³⁰ esu) Decomposition Temp. (Td) (°C)
FLA-A N,N-dimethylaniline 9550 312
FLA-B N,N-diphenylaniline 8660 329
FLA-C Ferrocenyl 355 319

This table is based on data from Mohammed et al., 2017. rsc.org

Design Principles for High β-value Chromophores

The design of highly efficient NLO chromophores is a systematic process guided by established structure-property relationships. The central strategy involves optimizing the D-π-A molecular framework to maximize the first hyperpolarizability (β). The key principles are:

Donor and Acceptor Strength: The magnitude of the NLO response is strongly correlated with the electron-donating strength of the donor and the electron-accepting strength of the acceptor. rsc.org A greater electronic push-pull character across the molecule enhances the intramolecular charge transfer and increases the β value. For chromophores based on this compound, the triphenylamine unit acts as the donor. The chlorine atom at the meta-position has an electron-withdrawing inductive effect, which would decrease the electron density on the nitrogen atom, thereby weakening the donor strength compared to the unsubstituted N,N-diphenylaniline.

π-Conjugated Bridge: The π-bridge is not merely a spacer but plays an active role in mediating the charge transfer between the donor and acceptor. frontiersin.org Its length, planarity, and electronic nature are critical. Increasing the length of the conjugated system can lead to higher β values, although this can also cause a red-shift in the absorption spectrum, which might be undesirable for certain applications. rsc.org Theoretical studies have shown that the structural tailoring of these π-linkers is a powerful strategy for tuning the HOMO-LUMO energy gap and optimizing NLO properties. frontiersin.org

Intramolecular Charge Transfer (ICT): A low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally facilitates ICT and leads to higher β values. frontiersin.orgacs.org The HOMO is typically localized on the donor and the π-bridge, while the LUMO is localized on the acceptor and the bridge. frontiersin.org The introduction of specific substituents, including chloro groups, can be used to tune these energy levels. acs.org For a chromophore derived from this compound, the electron-withdrawing nature of the chlorine would stabilize the HOMO level of the donor, potentially increasing the HOMO-LUMO gap and decreasing the β value relative to the unsubstituted analogue, assuming the acceptor and bridge remain the same.

Acentric Molecular Arrangement: For bulk materials to exhibit SHG, they must crystallize in a non-centrosymmetric space group. Molecular design often incorporates features that encourage such packing, preventing the dipole moments of adjacent molecules from canceling each other out.

Theoretical Structure Property Relationships and Predictive Modeling for 3 Chloro N,n Diphenylaniline Derivatives

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Electronic and Optical Behavior

Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like boiling point, enthalpy, and, crucially for materials science, electronic and optical behavior. nih.govaimspress.com

For triphenylamine (B166846) (TPA) derivatives, a class of compounds to which 3-chloro-N,N-diphenylaniline belongs, QSPR has been effectively used to predict redox properties. A well-established relationship exists between the oxidation potential of a substituted TPA and the Hammett constant (σ) of its substituents. researchgate.netacs.org The Hammett constant quantifies the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. This linear correlation allows for the accurate prediction of how modifications to the molecular structure will impact the ease of oxidation, a critical parameter for hole-transport materials. researchgate.netacs.org For instance, electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) are known to increase the oxidation potential, while electron-donating groups like methoxy (B1213986) (-OCH₃) decrease it.

The general principle of a QSPR model can be expressed as: Property = f(Descriptor₁, Descriptor₂, ...)

These descriptors can range from simple constitutional counts to complex topological indices derived from the molecular graph. By developing robust QSPR models, researchers can forecast the properties of new derivatives of this compound before undertaking their synthesis.

Table 1: Predicted Influence of Substituents on Key Electronic Properties of Diphenylaniline Derivatives Based on QSPR Principles This table illustrates the expected qualitative shifts in properties based on the electronic nature of the substituent.

Substituent (R)Hammett Constant (σₚ) TypeExpected Effect on Oxidation PotentialExpected Effect on HOMO Energy Level
-NO₂Strongly Electron-WithdrawingIncreaseLower (stabilize)
-CNElectron-WithdrawingIncreaseLower (stabilize)
-ClWeakly Electron-WithdrawingSlightly IncreaseSlightly Lower
-HNeutral (Reference)Reference ValueReference Value
-CH₃Weakly Electron-DonatingSlightly DecreaseSlightly Raise
-OCH₃Strongly Electron-DonatingDecreaseRaise (destabilize)

Computational Models for Understanding Substituent Effects on Reactivity and Material Performance

Computational models, primarily those based on Density Functional Theory (DFT), are indispensable for elucidating how substituents influence the geometry, electronic structure, and ultimately the performance of materials derived from this compound. nih.govresearchgate.net

Electronic Properties: DFT calculations consistently show that the nature of the substituent has a profound effect on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For TPA derivatives, electron-releasing substituents increase the energy of both the HOMO and LUMO, whereas electron-withdrawing substituents, such as the chloro group, lower their energies. acs.org This tuning of energy levels is fundamental for designing materials for electronic devices, as it determines the energy barriers for charge injection and transport between different layers. acs.org

Reactivity and Charge Transport: A key parameter governing the efficiency of charge transport in organic materials is the reorganization energy (λ). This energy represents the structural relaxation that occurs when a molecule changes its charge state (from neutral to ion or vice versa). A lower reorganization energy generally leads to higher charge carrier mobility. DFT calculations can accurately predict reorganization energies for both holes (λh) and electrons (λe). acs.orgfrontiersin.org Studies on substituted TPAs have shown a strong substituent effect on λ, demonstrating that the electronic structure can be altered by appropriate substitution to minimize this energy and enhance hole mobility. acs.org

Molecular Geometry: The non-planar, propeller-like structure of triphenylamine is one of its defining characteristics. However, computational models have revealed that attaching strong electron-accepting groups can induce partial planarization of the molecule. acs.org This change in geometry can promote intermolecular π-π stacking in the solid state, which significantly influences the bulk charge transport properties of the material. acs.org

Table 2: Illustrative DFT-Calculated Properties for Hypothetical Substituted Diphenylaniline Derivatives This data is representative of typical results from DFT calculations on substituted triphenylamines, demonstrating substituent effects.

DerivativeSubstituent TypeHOMO (eV)LUMO (eV)Band Gap (eV)Reorganization Energy (λh) (eV)
Diphenylamine (B1679370)Unsubstituted-5.15-0.504.650.280
4-Nitro-N,N-diphenylanilineElectron-Withdrawing-5.78-2.153.630.315
4-Cyano-N,N-diphenylanilineElectron-Withdrawing-5.65-1.853.800.295
4-Methoxy-N,N-diphenylanilineElectron-Donating-4.90-0.424.480.265

Correlation of Experimental Spectroscopic Data with Computational Predictions

Validating computational models against experimental data is a critical step in theoretical chemistry. For this compound derivatives, this involves comparing calculated spectroscopic properties with measured spectra.

Electronic Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. grafiati.com Numerous studies on TPA derivatives and other complex organic dyes show excellent agreement between the calculated maximum absorption wavelength (λmax) from TD-DFT and the peaks observed in experimental spectra. chemrxiv.orgqu.edu.qaresearchgate.net These calculations are not only predictive but also descriptive, allowing researchers to identify the nature of the electronic transitions, such as whether they are localized on a part of the molecule or involve an Intramolecular Charge Transfer (ICT) from a donor part to an acceptor part. mdpi.com

Vibrational and NMR Spectra: DFT calculations are also employed to predict vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netmdpi.com For a variety of aromatic and heterocyclic compounds, theoretical vibrational frequencies, when appropriately scaled, match well with experimental FT-IR and Raman spectra, enabling precise assignment of complex vibrational modes. mdpi.comacs.org Similarly, NMR chemical shifts calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach show good correlation with experimental ¹H and ¹³C NMR data, helping to confirm molecular structures. researchgate.netdergipark.org.tr

Table 3: Example of Correlation Between Experimental and TD-DFT Calculated Absorption Maxima (λmax) for TPA-based Dyes This table showcases the typical accuracy of TD-DFT calculations in predicting UV-Vis absorption peaks.

CompoundSolventExperimental λmax (nm)Calculated λmax (nm)
TPA-based Dye 1Chloroform485480
TPA-based Dye 2THF510505
TPA-based Dye 3DMSO355350

Data compiled from principles and examples in cited literature. researchgate.net

In Silico Screening and Design of Novel Derivatives with Tailored Properties

In silico screening leverages computational power to design and evaluate vast libraries of virtual compounds, identifying promising candidates for synthesis and testing. chemrxiv.org This approach dramatically accelerates the materials discovery process for derivatives of this compound.

The process typically involves creating a virtual library of derivatives by systematically varying substituents, linker units, or acceptor groups attached to the core TPA structure. nih.govresearchgate.net For each virtual molecule, a set of key performance indicators is calculated using DFT and TD-DFT. These indicators include:

HOMO/LUMO Energy Levels: To ensure proper energy level alignment for efficient charge injection/extraction in a device. acs.orgnih.gov

HOMO-LUMO Gap: To tune the absorption and emission color of the material.

Absorption Spectrum (λmax): To maximize light absorption in a desired region, for example, in solar cells. researchgate.net

Reorganization Energy (λ): To predict and optimize charge transport mobility. researchgate.net

Light Harvesting Efficiency (LHE): A calculated metric that predicts how effectively a molecule can absorb light for use in a solar cell. researchgate.net

A notable example of large-scale screening involved the investigation of 1.2 million TPA derivatives using computationally inexpensive semiempirical methods to find a molecule with a specific magenta color upon oxidation for electrochromic applications. chemrxiv.org The most promising candidates identified in silico were then synthesized and their properties were confirmed experimentally, validating the predictive power of the computational approach. chemrxiv.org

Table 4: Representative Data from an In Silico Design Study of TPA-based Donor Molecules for Solar Cells This table illustrates how computational screening can be used to evaluate and rank novel molecular designs based on key photovoltaic parameters.

Designed Moleculeπ-LinkerHOMO (eV)LUMO (eV)Band Gap (eV)Predicted λmax (nm)
TPA-Design-1Thiophene-5.01-2.352.66495
TPA-Design-2Furan-5.05-2.292.76482
TPA-Design-3Fluorene-5.12-2.103.02450
TPA-Design-4Carbazole (B46965)-5.08-2.152.93465

Data based on concepts presented in studies on designing new TPA-based materials. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 3 Chloro N,n Diphenylaniline Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of triarylamines, including 3-chloro-N,N-diphenylaniline, is a focal point of research, with an emphasis on developing greener and more efficient methods. Traditional approaches often involve harsh reaction conditions and the use of expensive or toxic reagents.

Current research is geared towards more sustainable practices. One promising avenue is the use of water as a solvent in catalytic aromatic amination reactions, such as the Buchwald-Hartwig reaction. rsc.org The development of amphiphilic resin-supported palladium complexes allows for these reactions to occur under heterogeneous conditions, simplifying catalyst recovery and minimizing metal contamination in the final product. rsc.org Another innovative and environmentally friendly approach involves the electrochemical synthesis of related compounds, utilizing a triarylamine as a recyclable redox mediator. rsc.org This method avoids the need for metal catalysts and stoichiometric oxidants, offering high atom economy. rsc.org

Furthermore, acceptorless dehydrogenative aromatization is emerging as a powerful strategy. nih.gov This method, which can utilize a hybrid relay catalyst system of palladium on carbon (Pd/C) and p-toluenesulfonic acid (TsOH), allows for the synthesis of various triarylamines from readily available starting materials like anilines and cyclohexanones. nih.gov The process is notable for releasing only gaseous hydrogen as a byproduct, enhancing its green credentials. nih.gov

Synthetic ApproachKey FeaturesSustainability Aspect
Buchwald-Hartwig in Water Use of amphiphilic resin-supported palladium complexes. rsc.orgReduces use of organic solvents, easy catalyst recycling. rsc.org
Electrochemical Synthesis Triarylamine as a recyclable redox mediator. rsc.orgAvoids metal catalysts and stoichiometric oxidants. rsc.org
Dehydrogenative Aromatization Pd/C and TsOH hybrid relay catalyst. nih.govReleases only H2 gas as a byproduct. nih.gov

Exploration of Integration into Advanced Supramolecular Assemblies and Frameworks

The unique electronic and structural properties of this compound and its derivatives make them attractive building blocks for the construction of complex supramolecular structures. These organized assemblies can exhibit novel functionalities and enhanced material properties.

Researchers are investigating the incorporation of triarylamine units into metal-organic frameworks (MOFs) and other porous crystalline structures. The goal is to create materials with tailored electronic properties for applications in gas storage, separation, and catalysis. The defined pore environment of a MOF can influence the conformation and electronic interactions of the embedded triarylamine moieties.

Another area of interest is the use of triarylamine derivatives in the formation of self-assembled monolayers and other thin films. These ordered structures are crucial for the development of organic electronic devices where precise control over molecular orientation at interfaces is paramount for efficient charge transport. The introduction of specific functional groups to the this compound core can direct the self-assembly process and tune the electronic properties of the resulting film.

Investigation of New Material Applications Beyond Current Optoelectronic Scope

While triarylamines are well-established in optoelectronics, particularly as hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, future research aims to broaden their application scope. researchgate.netrsc.org The inherent redox activity and structural versatility of this compound derivatives suggest their potential in a variety of other advanced materials.

One emerging application is in the field of electrochromic materials. By designing polymers incorporating the this compound unit, it may be possible to develop materials that change color in response to an applied voltage. Such materials have potential uses in smart windows, displays, and sensors.

Furthermore, the introduction of specific functionalities could lead to the development of novel chemosensors. The electronic properties of the triarylamine core are sensitive to its local environment. By attaching receptor units capable of binding to specific analytes, changes in fluorescence or electrochemical properties upon binding could be used for detection. For instance, derivatives could be designed to sense metal ions, anions, or neutral molecules.

Advanced Computational Design and Virtual Screening of Derivatives for Specific Applications

Computational chemistry is becoming an indispensable tool in the rational design of new materials based on the this compound scaffold. tandfonline.com Virtual screening and quantum chemical calculations allow for the prediction of the properties of hypothetical derivatives, guiding synthetic efforts towards the most promising candidates. plos.orgnih.govresearchgate.netmedcraveonline.com

By employing techniques like Density Functional Theory (DFT), researchers can calculate key parameters such as ionization potentials, electron affinities, and reorganization energies, which are crucial for predicting charge transport properties. mdpi.com This in silico approach accelerates the discovery of new hole-transport materials with improved performance and stability. mdpi.com

Virtual screening of libraries of this compound derivatives can identify molecules with specific desired properties, such as strong absorption in a particular region of the electromagnetic spectrum or a high propensity for self-assembly. researchgate.net This computational pre-screening significantly reduces the time and resources required for experimental synthesis and characterization. researchgate.net For example, a new virtual screening procedure combining similarity searching and docking has been used to identify novel scaffolds that bind to specific protein sites. plos.org

Computational TechniqueApplication in this compound Research
Density Functional Theory (DFT) Prediction of electronic properties (ionization potential, electron affinity). mdpi.com
Virtual Screening Identification of derivatives with desired properties from large libraries. plos.orgnih.govresearchgate.net
Molecular Docking Predicting the binding of derivatives to biological targets. nih.govresearchgate.net

Multiscale Modeling Approaches for Predicting Bulk Material Properties

To bridge the gap between the properties of a single molecule and the performance of a bulk material, researchers are increasingly turning to multiscale modeling approaches. cecam.orgarxiv.org These methods combine different levels of theory to simulate material behavior across various length and time scales. cecam.org

This multiscale approach is crucial for understanding how molecular-level properties translate to macroscopic function. cecam.org It can help to elucidate the role of factors such as grain boundaries, interfaces, and long-range order on charge transport and other material properties. By providing a more holistic understanding of material behavior, multiscale modeling will be instrumental in the design of next-generation materials based on this compound. arxiv.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-N,N-diphenylaniline, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via alkylation or nucleophilic substitution. For example, analogous procedures involve reacting aryl chlorides with amines using strong bases like NaN(SiMe₃)₂ in toluene, followed by purification via flash chromatography (elution with hexanes/EtOAc mixtures). Key parameters include stoichiometric ratios (e.g., 4.5 equiv of base), solvent choice, and temperature control. Yield optimization may require iterative adjustment of these variables .
  • Validation : Confirm product purity using NMR (¹H/¹³C) and match spectral data to published standards (e.g., 3-chloro-N,N-dimethylaniline derivatives) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions and confirm substitution patterns (e.g., aromatic protons and chlorine effects) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric purity .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550 cm⁻¹).

Advanced Research Questions

Q. How does this compound function in optoelectronic materials, and what are its photophysical properties?

  • Application : The compound is integrated into azulene-based structures to enhance visible-range absorption/emission. For example, 2-(N,N-diphenylaniline)-azulene exhibits λex = 425 nm in DCM, attributed to extended π-conjugation and donor-acceptor interactions .
  • Mechanistic Insight : The twist angle between donor (diphenylaniline) and acceptor (azulene) segments modulates charge-transfer (CT) components, influencing electroluminescence efficiency .

Q. How can reaction pathways involving this compound be mechanistically studied?

  • Experimental Approaches :

  • HPLC-MS Monitoring : Track intermediates and byproducts using pre-validated analytical standards (e.g., quaternary ammonium salts as references) .
  • Kinetic Profiling : Vary reaction conditions (e.g., solvent polarity, base strength) to isolate rate-determining steps.
    • Computational Methods : Density Functional Theory (DFT) predicts transition states and electronic properties (e.g., HOMO-LUMO gaps) .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Strategies :

  • Cross-validate with elemental analysis and high-resolution MS.
  • Compare solvent-dependent NMR shifts (e.g., DCM vs. DMSO).
  • Replicate purification methods (e.g., silica gel chromatography) to exclude impurities .

Q. What protocols ensure reliable preparation of analytical standards for this compound?

  • Synthesis : Use controlled alkylation of 2-chloro-N,N-dialkylethanamines, followed by salt formation (e.g., hydrochloride salts) for stability .
  • Validation : Characterize standards via HPLC-MS with ion-pairing reagents and confirm purity (>95%) using dual detection (UV/ELSD) .

Q. What are the stability and storage requirements for this compound?

  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Hydrochloride salts are preferred for enhanced stability .
  • Handling : Use moisture-free solvents and gloveboxes for air-sensitive reactions.

Methodological Considerations

Q. How can computational modeling predict the optoelectronic behavior of this compound derivatives?

  • DFT Workflow :

Optimize ground-state geometries using B3LYP/6-31G(d).

Calculate excited-state energy surfaces (TD-DFT) to identify hybrid local-CT (HLCT) states.

Simulate absorption/emission spectra using solvent polarity corrections (e.g., PCM model) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.